molecular formula C8H11Cl2F3N2 B13054807 (1S)-1-(2,4,5-Trifluorophenyl)ethane-1,2-diamine 2hcl

(1S)-1-(2,4,5-Trifluorophenyl)ethane-1,2-diamine 2hcl

Cat. No.: B13054807
M. Wt: 263.08 g/mol
InChI Key: AHBTXUZKQCQMGP-YCBDHFTFSA-N
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Description

This compound is a chiral diamine derivative featuring a 2,4,5-trifluorophenyl substituent and exists as a dihydrochloride salt. Fluorine atoms at the 2, 4, and 5 positions of the phenyl ring enhance lipophilicity and metabolic stability, making it a promising intermediate in medicinal chemistry .

Properties

Molecular Formula

C8H11Cl2F3N2

Molecular Weight

263.08 g/mol

IUPAC Name

(1S)-1-(2,4,5-trifluorophenyl)ethane-1,2-diamine;dihydrochloride

InChI

InChI=1S/C8H9F3N2.2ClH/c9-5-2-7(11)6(10)1-4(5)8(13)3-12;;/h1-2,8H,3,12-13H2;2*1H/t8-;;/m1../s1

InChI Key

AHBTXUZKQCQMGP-YCBDHFTFSA-N

Isomeric SMILES

C1=C(C(=CC(=C1F)F)F)[C@@H](CN)N.Cl.Cl

Canonical SMILES

C1=C(C(=CC(=C1F)F)F)C(CN)N.Cl.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-(2,4,5-Trifluorophenyl)ethane-1,2-diamine 2hcl typically involves the reaction of 2,4,5-trifluorobenzaldehyde with an appropriate amine under controlled conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride to yield the desired diamine compound. The reaction conditions, including temperature and solvent, are optimized to ensure high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. This method allows for better control over reaction parameters and scalability. The use of automated systems ensures consistent quality and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-(2,4,5-Trifluorophenyl)ethane-1,2-diamine 2hcl undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or amides.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The trifluorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and alcohols are used in substitution reactions.

Major Products Formed

The major products formed from these reactions include imines, amides, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(1S)-1-(2,4,5-Trifluorophenyl)ethane-1,2-diamine 2hcl has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (1S)-1-(2,4,5-Trifluorophenyl)ethane-1,2-diamine 2hcl involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogs with Varying Aryl Substituents

The following table compares the target compound with key analogs, highlighting differences in substituents, molecular weight, and physicochemical properties:

Compound Name Substituent on Phenyl Ring Molecular Formula Molecular Weight (g/mol) Key Features
(1S)-1-(2,4,5-Trifluorophenyl)ethane-1,2-diamine 2HCl (Target) 2,4,5-Trifluoro C₈H₁₁Cl₂F₃N₂ ~263.0 High electronegativity; enhanced metabolic stability due to fluorine atoms
(1S)-1-(2,3-Dimethylphenyl)ethane-1,2-diamine 2,3-Dimethyl C₁₀H₁₆N₂ 164.25 Electron-donating methyl groups; lower lipophilicity (ClogP ~1.2)
(1S)-1-(2,4,6-Trimethylphenyl)ethane-1,2-diamine 2HCl 2,4,6-Trimethyl C₁₁H₁₈Cl₂N₂ 277.18 Steric hindrance from methyl groups; potential reduced receptor binding
(1S)-1-[6-Fluoro-2-(trifluoromethyl)phenyl]ethane-1,2-diamine 2HCl 6-Fluoro-2-(trifluoromethyl) C₉H₁₂Cl₂F₄N₂ 295.10 Strong electron-withdrawing CF₃ group; higher molecular weight

Notes:

  • Fluorine substitution (as in the target compound) increases ClogP compared to methyl-substituted analogs, improving membrane permeability .
  • The trifluoromethyl group in the 6-fluoro analog introduces steric and electronic effects that may alter binding kinetics in biological targets .

Biological Activity

(1S)-1-(2,4,5-Trifluorophenyl)ethane-1,2-diamine 2HCl is a chemical compound notable for its unique structural features and potential biological applications. Its molecular formula is C8H10F3N22HClC_8H_{10}F_3N_2\cdot 2HCl, and it has garnered interest in medicinal chemistry due to its interactions with various biological systems.

  • Molecular Weight : 190.17 g/mol
  • CAS Number : 1213478-95-5
  • Structure : The compound consists of an ethane backbone substituted with a trifluorophenyl group and two amine functionalities.

The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors within biological pathways. The trifluoromethyl group enhances its lipophilicity and binding affinity to various molecular targets, potentially modulating their activity.

Biological Activity Overview

Research has indicated that this compound exhibits a range of biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that similar compounds in the same class show promising antimicrobial effects against bacteria such as Escherichia coli and Klebsiella pneumoniae .
  • Antifungal Activity : Related compounds have demonstrated antifungal properties against pathogens like Candida albicans and Cryptococcus neoformans, indicating potential applications in treating fungal infections .
  • Antitumor Potential : The compound's structure suggests possible interactions with cancer-related pathways, particularly those involving the PI3K/AKT/mTOR signaling cascade, which is crucial for tumor growth regulation .

Case Study 1: Antimicrobial Efficacy

In a comparative study involving various derivatives of diamines, (1S)-1-(2,4,5-trifluorophenyl)ethane-1,2-diamine showed significant inhibition against gram-positive and gram-negative bacteria. This was assessed using disc diffusion methods where zones of inhibition were measured.

CompoundTarget BacteriaZone of Inhibition (mm)
(1S)-1-(2,4,5-Trifluorophenyl)ethane-1,2-diamineE. coli15
(1S)-1-(2,4,5-Trifluorophenyl)ethane-1,2-diamineKlebsiella pneumoniae18

Case Study 2: Antifungal Activity

A study conducted on the antifungal properties of related compounds indicated that those with similar structural characteristics exhibited activity against Candida albicans. The minimum inhibitory concentration (MIC) was determined to be lower than that of standard antifungal agents.

CompoundTarget FungusMIC (µg/mL)
(1S)-1-(2,4,5-Trifluorophenyl)ethane-1,2-diamineCandida albicans8
FluconazoleCandida albicans16

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